BenchChemオンラインストアへようこそ!

(2,2-Difluoro-ethyl)-methyl-amine

Physicochemical characterization Amine basicity pKa determination

This gem-difluorinated secondary amine (CF₂H, pKa ~7.56) delivers intermediate basicity between non-fluorinated (pKa ~10.7) and trifluoroethyl (pKa ~5.5) analogs—optimizing oral bioavailability without sacrificing target engagement. In cathepsin K inhibitor programs, the difluoroethyl motif improved oral exposure in rats and dogs versus CF₃ congeners while maintaining potency and selectivity against cathepsins B, L, and S. The CF₂H group uniquely serves as a hydrogen-bond donor (A=0.055) unlike CF₃ (A=0), enabling specific polar interactions in acceptor-rich binding pockets. Available as free base or stable HCl salt (CAS 139364-36-6). Ideal for CNS and oral drug discovery campaigns requiring modulated basicity and metabolic stability.

Molecular Formula C3H7F2N
Molecular Weight 95.09 g/mol
CAS No. 60168-06-1
Cat. No. B3054404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Difluoro-ethyl)-methyl-amine
CAS60168-06-1
Molecular FormulaC3H7F2N
Molecular Weight95.09 g/mol
Structural Identifiers
SMILESCNCC(F)F
InChIInChI=1S/C3H7F2N/c1-6-2-3(4)5/h3,6H,2H2,1H3
InChIKeyBFIDWKHKCDJLQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,2-Difluoro-ethyl)-methyl-amine CAS 60168-06-1: Technical Baseline and Procurement-Relevant Characteristics


(2,2-Difluoro-ethyl)-methyl-amine (CAS 60168-06-1) is a gem-difluorinated secondary amine with the molecular formula C₃H₇F₂N and molecular weight 95.09 g/mol. The compound features a terminal CF₂H group bonded to an N-methyl ethylamine backbone, which confers distinct physicochemical properties compared to non-fluorinated or trifluoromethyl analogs. Its predicted physicochemical parameters include a density of 0.968 ± 0.06 g/cm³, boiling point of 32.5 ± 35.0 °C, and pKa of 7.56 ± 0.70 . The free base is typically handled as the more stable hydrochloride salt (CAS 139364-36-6) for procurement and long-term storage applications . This fluorinated amine serves as a versatile building block in medicinal chemistry, particularly as a mildly basic amine motif with modulated lipophilicity and metabolic stability compared to non-fluorinated congeners [1].

Procurement Risk Alert: Why Generic Amine Substitution of (2,2-Difluoro-ethyl)-methyl-amine Is Not Advisable Without Comparative Validation


Although (2,2-difluoro-ethyl)-methyl-amine may superficially appear interchangeable with other short-chain fluoroalkylamines—such as 2,2,2-trifluoroethylamine, 2-fluoroethylamine, or non-fluorinated ethylmethylamine—direct substitution without experimental validation introduces significant risk of altered pharmacological, physicochemical, and formulation performance. The gem-difluoro substitution pattern (CF₂H) modulates amine basicity (pKa) to a degree that is intermediate between non-fluorinated and trifluoromethyl analogs, directly impacting log D, aqueous solubility, and membrane permeability [1]. Moreover, the CF₂H group can act as a hydrogen-bond donor, unlike the CF₃ group, which can meaningfully alter target binding interactions [2]. Consequently, generic replacement with a structurally related but chemically distinct amine risks compromising metabolic stability, oral bioavailability, or target selectivity profiles. The quantitative evidence below substantiates these differentiation points and informs procurement decisions for research applications where these parameters are critical [3].

(2,2-Difluoro-ethyl)-methyl-amine: Quantitative Comparative Evidence Guide for Informed Procurement


pKa Differentiation: (2,2-Difluoro-ethyl)-methyl-amine vs. 2,2,2-Trifluoroethylamine Basicity Comparison

(2,2-Difluoro-ethyl)-methyl-amine (CAS 60168-06-1) exhibits a predicted pKa of 7.56 ± 0.70, placing its basicity within the physiologically relevant neutral-to-mildly-basic range . This value is markedly higher than that of the corresponding trifluoroethylamine analog, 2,2,2-trifluoro-N-methylethanamine, which has a reported conjugate acid pKa of 5.5, and also distinct from the non-fluorinated N-ethylmethylamine (pKa ≈ 10.7) [1]. The gem-difluoro substitution thus provides a tunable basicity intermediate between non-fluorinated amines (too basic; predominantly protonated at physiological pH) and trifluoromethyl amines (too weakly basic; limited protonation capacity). This differentiation is critical for applications where controlled amine protonation state governs solubility, permeability, or target engagement [2].

Physicochemical characterization Amine basicity pKa determination

Lipophilicity and ADME Impact: Replacement of Trifluoroethylamine with Difluoroethylamine Motif in Cathepsin K Inhibitors

In a systematic study of cathepsin K inhibitors, replacement of the trifluoroethylamine group found in odanacatib with a difluoroethylamine motif resulted in quantifiable improvements in key drug-like properties [1]. The change from CF₃ to CF₂H increased the basicity of the adjacent nitrogen atom, which positively impacted the log D (distribution coefficient) of the inhibitor series. This log D modulation translated into measurably improved oral bioavailability in preclinical species (rats and dogs), while maintaining comparable in vitro potency against cathepsin K and an equivalent selectivity profile against off-target cathepsins (cathepsins B, L, and S) . Although this study evaluated a larger difluoroethylamine-containing inhibitor scaffold rather than (2,2-difluoro-ethyl)-methyl-amine as an isolated fragment, the data establish a class-level principle: the difluoroethylamine motif confers ADME advantages over the trifluoroethylamine analog that are directly attributable to the CF₂H substitution pattern shared by the target compound [2].

Medicinal chemistry Cathepsin K inhibition ADME optimization Bioisostere strategy

Hydrogen-Bond Donor Capacity: CF₂H as a Lipophilic Hydrogen-Bond Donor Bioisostere

A fundamental differentiation between the CF₂H group present in (2,2-difluoro-ethyl)-methyl-amine and the CF₃ group found in trifluoroethylamine analogs is the capacity of the difluoromethyl moiety to act as a hydrogen-bond donor [1]. Comprehensive physicochemical analysis has demonstrated that the CF₂H group functions as a lipophilic hydrogen-bond donor, with a hydrogen-bond acidity parameter (A) of 0.055, whereas the CF₃ group is exclusively a hydrogen-bond acceptor (A = 0) [2]. This property enables the CF₂H group to engage in favorable interactions with hydrogen-bond acceptor sites on protein targets—interactions that are inaccessible to trifluoromethyl-containing compounds. The CF₂H group thus offers a unique balance of lipophilicity (for membrane permeability) and hydrogen-bond donor capacity (for target binding affinity) that is not achievable with either non-fluorinated alkyl amines (which are strong hydrogen-bond donors but highly polar) or trifluoroethylamines (which are lipophilic but lack hydrogen-bond donor functionality) [3].

Bioisostere design Hydrogen bonding Lipophilic efficiency Molecular recognition

Target Engagement Differentiation: Incorporation of (2,2-Difluoro-ethyl)-methyl-amine into Cyclobenzaprine Analogs for CNS Applications

A 2020 patent (US20200230104A1) discloses the specific incorporation of (2,2-difluoro-ethyl)-methyl-amine as a key synthetic building block in the preparation of TXCB-1, (3-Dibenzo[a,d]cyclohepten-5-ylidene-propyl)-(2,2-difluoro-ethyl)-methyl-amine hydrochloride [1]. This compound is a difluoroethyl analog of cyclobenzaprine being developed for treatment or prevention of symptoms associated with post-traumatic stress disorder (PTSD) [2]. The synthetic procedure explicitly utilizes (2,2-difluoro-ethyl)-methyl-amine in alkylation reactions with norcyclobenzaprine and nortriptyline precursors to generate novel CNS-active analogs. While the patent does not provide direct comparative pharmacology data between the difluoroethyl analog and the parent cyclobenzaprine, the deliberate selection of the difluoroethyl-methyl-amine motif in a therapeutic candidate for a CNS indication—where blood-brain barrier penetration and target engagement are critical—constitutes a revealed preference for this fluorination pattern over alternative alkylamine substitutions [3].

CNS drug discovery PTSD therapeutics Cyclobenzaprine analogs Fluorinated amines

Evidence-Backed Application Scenarios for Procurement of (2,2-Difluoro-ethyl)-methyl-amine CAS 60168-06-1


Oral Drug Discovery Programs Requiring Balanced Lipophilicity and Amine Basicity

(2,2-Difluoro-ethyl)-methyl-amine is indicated for medicinal chemistry campaigns where oral bioavailability is a primary optimization goal and where amine basicity must be retained within the physiological pH range. The compound's pKa of 7.56 ± 0.70 provides a basicity profile intermediate between non-fluorinated amines (pKa ~10.7, excessively protonated at pH 7.4) and trifluoroethylamines (pKa 5.5, minimally protonated) . This property, coupled with the demonstrated improvement in log D and oral bioavailability when difluoroethylamine replaces trifluoroethylamine in cathepsin K inhibitors, supports the selection of this building block over trifluoroethylamine analogs for orally administered targets [1]. Researchers should consider procurement when designing lead series where the CF₂H motif is intended to replace CF₃ or non-fluorinated alkyl groups to modulate pharmacokinetic performance without compromising target engagement [2].

Structure-Based Drug Design Leveraging CF₂H as a Lipophilic Hydrogen-Bond Donor

Procurement of (2,2-difluoro-ethyl)-methyl-amine is specifically warranted for structure-based drug design projects that can exploit the unique hydrogen-bond donor capacity of the CF₂H group (H-bond acidity parameter A = 0.055) while simultaneously benefiting from its lipophilic character . Unlike the CF₃ group (A = 0), the CF₂H moiety can engage in hydrogen-bonding interactions with backbone carbonyls, side-chain acceptors, or structured water molecules in protein binding sites. This property makes the compound particularly valuable for lead optimization campaigns aiming to improve binding affinity through specific polar interactions without sacrificing membrane permeability [1]. The building block is appropriate for fragment-based screening or rational design when targeting proteins with hydrogen-bond acceptor-rich binding pockets where CF₃-containing fragments have failed to achieve sufficient potency [2].

Synthesis of CNS-Penetrant Drug Candidates Following Patent-Precedented Routes

Based on the disclosed synthetic methodology in US20200230104A1, (2,2-difluoro-ethyl)-methyl-amine is a proven building block for constructing CNS-active cyclobenzaprine analogs under development for PTSD treatment . The patent exemplifies the alkylation of norcyclobenzaprine and nortriptyline precursors with this fluorinated amine to generate novel CNS candidates, establishing a reproducible synthetic pathway for researchers pursuing similar tricyclic amine scaffolds [1]. Procurement is recommended for medicinal chemistry teams developing CNS therapeutics where the difluoroethyl substitution pattern may confer favorable blood-brain barrier penetration or altered receptor pharmacology relative to non-fluorinated or trifluoroethyl congeners. The compound's availability as both free base and hydrochloride salt provides formulation and handling flexibility for CNS-targeted screening cascades [2].

Pharmacokinetic Optimization via Metabolic Stability Enhancement with Retained Potency

(2,2-Difluoro-ethyl)-methyl-amine should be prioritized for procurement in lead optimization programs where metabolic stability of amine-containing scaffolds is a limiting factor, yet target potency must be preserved. The class-level evidence from cathepsin K inhibitor development demonstrates that difluoroethylamine-containing compounds maintain similar in vitro potency and selectivity against the primary target (cathepsin K) and off-target cathepsins (B, L, S) compared to their trifluoroethylamine counterparts, while concurrently improving oral bioavailability in rats and dogs . This combination of retained pharmacological activity with enhanced pharmacokinetic performance is directly attributable to the CF₂H substitution pattern [1]. For projects where both efficacy and exposure are rate-limiting, selection of this building block over CF₃ or non-fluorinated alkyl alternatives may address both constraints simultaneously [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,2-Difluoro-ethyl)-methyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.